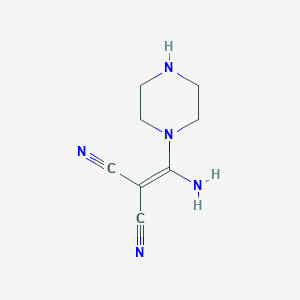
Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso- is a complex organic compound that belongs to the class of nitroso compounds These compounds are characterized by the presence of a nitroso group (-NO) attached to a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso- typically involves multiple steps, including the formation of the cyanamide group, the introduction of the acetamido and carbamoylbutyl groups, and the final nitrosation step. Common reagents used in these reactions include cyanogen chloride, acetic anhydride, and nitrosating agents such as sodium nitrite.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as its ability to inhibit certain enzymes or pathways involved in disease processes.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
N-Nitrosodimethylamine: A simple nitroso compound known for its carcinogenic properties.
N-Nitrosopyrrolidine: Another nitroso compound with similar chemical reactivity.
N-Nitrosomorpholine: A nitroso compound used in research for its biological effects.
Uniqueness
Cyanamide, N-(4-acetamido-4-carbamoylbutyl)-N-nitroso- is unique due to its specific structure, which combines the cyanamide, acetamido, carbamoylbutyl, and nitroso groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
| 55941-39-4 | |
Fórmula molecular |
C8H13N5O3 |
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
2-acetamido-5-[cyano(nitroso)amino]pentanamide |
InChI |
InChI=1S/C8H13N5O3/c1-6(14)11-7(8(10)15)3-2-4-13(5-9)12-16/h7H,2-4H2,1H3,(H2,10,15)(H,11,14) |
Clave InChI |
GEMGGKYHCZHFGS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CCCN(C#N)N=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)

![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]-](/img/structure/B13767734.png)
